molecular formula C17H14F3N3OS B299745 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B299745
M. Wt: 365.4 g/mol
InChI Key: YFYGQJMDBKMLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves the inhibition of various biological targets, including enzymes and receptors. This compound has been shown to interact with the protein kinase CK2, which plays a crucial role in cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide have been extensively studied. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve glucose metabolism in diabetic animals.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments include its ability to interact with multiple biological targets, making it a versatile compound for drug development. However, the limitations of this compound include its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

The potential future directions for research on 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide include exploring its therapeutic potential in various diseases, including cancer, diabetes, and inflammation. Further studies are needed to understand the mechanism of action of this compound and its potential side effects. Additionally, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves a multi-step process that includes the reaction of benzimidazole with thioacetic acid, followed by the reaction with 3-(trifluoromethyl)benzaldehyde and acetic anhydride. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

The potential therapeutic properties of 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide have been explored in various scientific research studies. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.

properties

Product Name

2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C17H14F3N3OS

Molecular Weight

365.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H14F3N3OS/c18-17(19,20)11-4-3-5-12(8-11)21-16(24)10-25-9-15-22-13-6-1-2-7-14(13)23-15/h1-8H,9-10H2,(H,21,24)(H,22,23)

InChI Key

YFYGQJMDBKMLSQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CSCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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